molecular formula C20H17NO5 B11079697 3-(4-methoxyphenyl)-1-methyl-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione

3-(4-methoxyphenyl)-1-methyl-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione

Cat. No.: B11079697
M. Wt: 351.4 g/mol
InChI Key: ZNASJPCPKHHUIB-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-1-methyl-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione is a complex organic compound that belongs to the class of chromeno-pyridine derivatives. This compound is characterized by its unique structure, which includes a chromeno ring fused with a pyridine ring, and a methoxyphenyl group attached to the chromeno ring. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-1-methyl-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with a suitable pyridine derivative under acidic or basic conditions to form the intermediate compound. This intermediate is then subjected to cyclization reactions to form the chromeno-pyridine core structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as palladium or platinum, can enhance the reaction rates and yields. Additionally, solvent selection plays a crucial role in optimizing the reaction conditions and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-1-methyl-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, diols, and substituted chromeno-pyridine compounds .

Scientific Research Applications

3-(4-methoxyphenyl)-1-methyl-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-1-methyl-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A triazole derivative with similar structural features.

    4,4′-([1,2,5]Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline): A thiadiazole derivative with comparable functional groups.

Uniqueness

The uniqueness of 3-(4-methoxyphenyl)-1-methyl-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione lies in its chromeno-pyridine core structure, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C20H17NO5

Molecular Weight

351.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-1-methyl-4a,10b-dihydro-1H-chromeno[3,4-c]pyridine-2,4,5-trione

InChI

InChI=1S/C20H17NO5/c1-11-16-14-5-3-4-6-15(14)26-20(24)17(16)19(23)21(18(11)22)12-7-9-13(25-2)10-8-12/h3-11,16-17H,1-2H3

InChI Key

ZNASJPCPKHHUIB-UHFFFAOYSA-N

Canonical SMILES

CC1C2C(C(=O)N(C1=O)C3=CC=C(C=C3)OC)C(=O)OC4=CC=CC=C24

Origin of Product

United States

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